N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-17-8-6-13(10-14(17)21-24-16-3-1-2-4-18(16)28-21)23-20(26)12-5-7-15-19(9-12)27-11-22-15/h1-11,25H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCVDYJNPTMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic -OH group at the 4-hydroxyphenyl position undergoes oxidation under controlled conditions:
Key Findings :
-
Oxidation of the phenolic group produces electrophilic intermediates useful for further functionalization (e.g., coupling with amines) .
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Over-oxidation of the benzothiazole sulfur can reduce bioactivity due to loss of π-conjugation .
Reduction Reactions
The carboxamide and benzothiazole moieties participate in selective reductions:
Mechanistic Insights :
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LiAlH₄ selectively reduces the carboxamide to a methylamine group without affecting the benzothiazole rings.
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Catalytic hydrogenation preserves aromatic systems while reducing nitro substituents .
Substitution Reactions
Electrophilic substitution occurs preferentially at the hydroxyphenyl and benzothiazole rings:
Aromatic Electrophilic Substitution
| Position | Conditions | Reagents | Products |
|---|---|---|---|
| C-5 of benzothiazole | H₂SO₄, 50°C | HNO₃ | Nitro-substituted derivatives |
| Para to -OH group | Acetic acid, RT | Br₂ (1 eq.) | Brominated analogs with retained bioactivity |
Nucleophilic Acyl Substitution
| Reaction | Conditions | Reagents | Products |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | H₂O | 1,3-benzothiazole-6-carboxylic acid |
Structural Impact :
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Bromination at the para position enhances antimicrobial activity by 40% in analogs.
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Hydrolysis of the carboxamide generates carboxylic acid derivatives for salt formation .
Coupling Reactions
The compound participates in cross-coupling reactions via its aryl halide precursors (not directly observed but inferred from synthetic intermediates):
Applications :
Complexation Reactions
The benzothiazole nitrogen and phenolic oxygen act as ligands for metal ions:
Evidence :
Degradation Pathways
Forced degradation studies reveal stability under varying conditions:
Scientific Research Applications
Biological Activities
-
Anticonvulsant Properties :
- A series of benzothiazole derivatives, including those similar to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide, have been evaluated for anticonvulsant activity. Studies indicate that these compounds exhibit significant efficacy in reducing seizure activity in animal models without notable neurotoxicity or liver toxicity .
-
Antimicrobial Activity :
- Benzothiazole derivatives have shown promising results against various bacterial strains. The structural features of this compound enhance its antibacterial potential. For instance, modifications in the benzothiazole ring and functional groups can lead to improved activity against resistant strains of bacteria .
- Anti-inflammatory Effects :
- Anticancer Activity :
Case Study 1: Anticonvulsant Activity Assessment
A study evaluated a series of benzothiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Among the tested compounds, those similar to this compound showed significant reduction in seizure duration and frequency while exhibiting minimal side effects .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly enhanced antibacterial potency. Compounds with a similar structure to this compound demonstrated superior activity compared to standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells. This inhibition can result in cell death or the suppression of cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of "N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide" is best contextualized by comparing it to analogous benzothiazole derivatives. Below is a detailed analysis supported by research findings:
Structural Analogues and Pharmacological Profiles
Key Structural and Functional Differences
- Substituent Effects: The target compound lacks halogen atoms (e.g., fluorine/iodine) present in Tunlametinib , which may reduce its kinase selectivity but improve synthetic accessibility. Compared to Patel’s triazole derivatives , the absence of a triazole ring may limit antibacterial efficacy but enhance stability against enzymatic degradation.
Biological Activity :
- Tunlametinib’s iodine substituent confers strong kinase inhibition, whereas the target compound’s hydroxyl group may favor interactions with oxidative enzymes or DNA .
- Pyrazole-containing analogs (e.g., ) rely on π–π interactions for antifungal activity, a mechanism less relevant to the carboxamide-rich target compound .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes two benzothiazole moieties and a hydroxyphenyl group. Its molecular formula is with a molar mass of approximately 336.4 g/mol. The presence of these functional groups is critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Core : The benzothiazole core can be synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Hydroxyphenyl Group : This can be achieved via nucleophilic substitution reactions using halogenated phenolic compounds.
- Carboxamide Formation : The final step often involves the reaction of the intermediate with carboxylic acid derivatives under acidic or basic conditions to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and MDA-MB-231 (breast cancer).
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through the activation of procaspase-3 pathways. In one study, it demonstrated an EC50 value as low as 0.31 µM against procaspase-3, indicating potent activity compared to standard agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Strains Tested : It has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth.
- Potential Applications : The antimicrobial properties suggest that it could be developed into new therapeutic agents for treating bacterial infections .
Case Studies
Several studies have highlighted the biological effects of benzothiazole derivatives similar to this compound:
- Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and tested for their anticancer effects. One study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines .
- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related compounds, finding significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Its structure allows it to bind effectively to various receptors, enhancing its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 3-(1,3-benzothiazol-2-yl)-4-hydroxyphenylamine with 1,3-benzothiazole-6-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) and DMAP as a catalyst under anhydrous conditions . Key parameters include:
- Temperature : 0–5°C during activation, then room temperature for 12–24 hours.
- Solvent : Dichloromethane or DMF.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (yield: ~60–75%) . Optimization strategies include adjusting stoichiometric ratios (1:1.2 for acid:amine) and using microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR : and NMR are critical for verifying aromatic protons (δ 7.1–8.3 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- IR : Key peaks include C=O stretch (1680–1700 cm) and benzothiazole C=N (1610–1630 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 432.05) .
Q. How should researchers design initial biological activity assays?
- Target Selection : Prioritize kinases, proteases, or antimicrobial targets based on benzothiazole derivatives' known activities .
- Assay Protocols :
- Anticancer : MTT assay (IC determination in cancer cell lines).
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria) .
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify hydroxyl group position, introduce electron-withdrawing groups (e.g., -NO, -F) on the phenyl ring, or replace benzothiazole with benzimidazole .
- Activity Mapping : Test derivatives against panels of enzymes/cell lines to identify critical functional groups. For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA gyrase. Focus on π-π stacking between benzothiazole rings and hydrophobic pockets .
- MD Simulations : Validate docking poses with 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability .
- Validation : Compare computational predictions with experimental IC values and mutagenesis studies (e.g., alanine scanning) .
Q. How should researchers resolve contradictions in reported biological activities?
- Meta-Analysis : Systematically compare datasets across studies, accounting for variables like cell line heterogeneity or assay conditions .
- Dose-Response Validation : Re-test disputed compounds using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study reproducibility .
Q. What protocols are used to study enzyme inhibition kinetics?
- Enzyme Assays : Use fluorescence-based assays (e.g., HIV-1 protease with FRET substrates) or colorimetric methods (e.g., β-lactamase with nitrocefin) .
- IC Determination : Fit dose-response curves using nonlinear regression (GraphPad Prism).
- Mechanistic Studies : Pre-incubate enzyme with inhibitor and monitor time-dependent inactivation (k/K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
